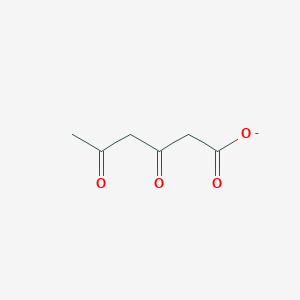

Triacetate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7O4- |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

3,5-dioxohexanoate |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1 |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)CC(=O)[O-] |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Anionic Triacetate Coordination Complexes and Ligands

Principles of Ligand Design and Synthesis for Anionic Triacetate Systems

The design of ligands for anionic triacetate systems is centered around creating molecules that can effectively chelate metal ions, forming stable, anionic complexes. slideshare.net Key considerations in ligand design include:

Denticity and Donor Atoms: The ligands are typically polydentate, meaning they can bind to a central metal ion through multiple donor atoms. scribd.com For triacetate systems, this involves three carboxylate groups and often additional nitrogen or oxygen atoms from the ligand backbone, creating a high-affinity binding pocket for the metal. acs.orgiucr.org The choice of donor atoms is crucial; hard Lewis bases like oxygen and nitrogen are preferred for complexing hard Lewis acid metal ions like Ga³⁺. acs.org

Macrocyclic vs. Acyclic Scaffolds: Both macrocyclic and acyclic structures are employed. Macrocyclic ligands, such as those based on 1,4,7-triazacyclononane (B1209588) (TACN), often provide enhanced thermodynamic stability and kinetic inertness to the resulting metal complexes due to the macrocyclic effect. acs.orgmdpi.com Acyclic ligands, while sometimes less pre-organized for metal binding, can offer greater synthetic flexibility.

Pre-organization and Rigidity: The ligand's structure should ideally be pre-organized to fit the preferred coordination geometry of the target metal ion, minimizing the entropic penalty upon complexation. scribd.com Introducing some rigidity into the ligand framework can enhance this pre-organization.

Substituent Effects: The properties of the ligand and its resulting complex can be fine-tuned by introducing various substituents. For instance, incorporating phosphinate groups can alter the acidity and coordination properties of the ligand. acs.orgrsc.org Functional groups can also be added to attach the complex to other molecules, as seen with maleimide-functionalized NOTA derivatives for bioconjugation. mdpi.com

Synthetic Routes to Key Anionic Triacetate-Containing Ligands

The synthesis of anionic triacetate ligands involves multi-step procedures, often starting from a core scaffold that is subsequently functionalized with acetate (B1210297) arms.

Synthesis of Macrocyclic and Acyclic Triacetate Ligands (e.g., 1,4,7-triazacyclononane-1,4,7-triacetate (NOTA) and phosphinate-containing derivatives)

The synthesis of 1,4,7-triazacyclononane-1,4,7-triacetate (NOTA), a prominent macrocyclic triacetate ligand, typically begins with the alkylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN). iucr.orgnih.gov A common method involves reacting TACN with bromoacetic acid in an aqueous solution under basic conditions (e.g., using NaOH). iucr.orgnih.gov The temperature is carefully controlled, initially kept low and then raised to drive the reaction to completion over several days. iucr.orgnih.gov

Utilization of Acetylation Reactions in Ligand Precursor Synthesis

Acetylation is a fundamental reaction in the synthesis of triacetate ligands and their precursors. solusiriset.comnih.gov This process involves the introduction of acetyl groups (-COCH₃) onto a molecule, typically by reacting a precursor containing hydroxyl or amino groups with an acetylating agent. solusiriset.comnih.gov

A widely used acetylating agent is acetic anhydride, often in the presence of a catalyst like sulfuric acid or perchloric acid. nih.govresearchgate.net The reaction is typically carried out in a solvent such as glacial acetic acid, which can also act as a swelling agent to improve the accessibility of the reactive sites. solusiriset.com The degree of acetylation can be controlled by the reaction conditions, allowing for the synthesis of materials ranging from partially acetylated to fully substituted products like cellulose (B213188) triacetate. nih.gov The success of the acetylation can be confirmed by spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, which shows the appearance of a strong carbonyl peak and a decrease in the intensity of hydroxyl group signals. nih.govresearchgate.net

Application of Catalysts in Triacetate Ligand and Complex Formation

Catalysts play a crucial role in both the synthesis of triacetate ligands and the subsequent formation of their metal complexes.

In Ligand Synthesis:

Strong Acids: Strong acids like sulfuric acid are commonly used as catalysts in acetylation reactions to produce triacetate precursors. solusiriset.comnih.govresearchgate.net They facilitate the reaction between the hydroxyl or amino groups of the precursor and the acetylating agent.

Bases: In the alkylation of amine precursors with haloacetic acids to form the acetate arms, bases like sodium hydroxide (B78521) are essential to neutralize the hydrohalic acid byproduct and to deprotonate the amine, making it a more effective nucleophile. iucr.orgnih.gov

Other Catalysts: For specific transformations, other types of catalysts are employed. For instance, N-iodosuccinimide (NIS) has been used as a catalyst for the acetylation of cellulose under mild conditions. researchgate.net Palladium complexes are used in cross-coupling reactions to create more complex ligand structures. mdpi.com

In Complex Formation:

Ionic Liquids: Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, can serve as both the solvent and a source of acetate anions in the synthesis of anhydrous lanthanide acetate complexes. nih.gov This approach allows for the selective formation of different coordination polymers depending on the reaction conditions. nih.gov

Lewis Acids: In some complexation reactions, a Lewis acid catalyst can facilitate the process by activating the ligand or the metal salt. researchgate.net

| Catalyst/Reagent | Role in Synthesis | Example Reaction |

| Sulfuric Acid (H₂SO₄) | Catalyst | Acetylation of cellulose to form cellulose triacetate. solusiriset.comnih.govresearchgate.net |

| Sodium Hydroxide (NaOH) | Base | Alkylation of 1,4,7-triazacyclononane with bromoacetic acid to form NOTA. iucr.orgnih.gov |

| Acetic Anhydride | Acetylating Agent | Introduction of acetyl groups onto a precursor molecule. nih.govresearchgate.net |

| 1-ethyl-3-methylimidazolium acetate | Reaction Medium/Acetate Source | Synthesis of anhydrous lanthanide acetate complexes. nih.gov |

| Palladium Complexes | Catalyst | Carbon-carbon cross-coupling reactions for ligand modification. mdpi.com |

Direct Complexation Strategies for Anionic Triacetate Coordination Species

The formation of a coordination complex from a triacetate ligand and a metal ion is a direct process governed by the principles of chelation chemistry.

Chelation Chemistry and Reaction Conditions for Anionic Complex Formation

Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. slideshare.netsrce.hr Triacetate ligands are excellent chelators, forming stable complexes with a variety of metal ions. mdpi.com The stability of these complexes is enhanced by the chelate effect, which is the increased stability of a complex with a chelating ligand compared to a complex with analogous monodentate ligands. slideshare.netscribd.com

The formation of anionic triacetate complexes typically involves mixing the protonated ligand (e.g., H₃NOTA) with a metal salt in a suitable solvent, often water or an alcohol like methanol (B129727). iucr.orgnih.gov The reaction conditions are crucial for successful complexation:

pH: The pH of the solution is a critical parameter. For the ligand to bind effectively, the carboxylate groups need to be deprotonated. This is usually achieved by adjusting the pH to a neutral or slightly basic value using a base like sodium hydroxide. iucr.orgnih.gov However, the optimal pH can vary depending on the metal ion and the ligand, as some metal ions may precipitate as hydroxides at higher pH values. acs.org

Temperature: The reaction may be heated to increase the rate of complexation. iucr.orgnih.gov For instance, in the synthesis of a zinc(II)-NOTA complex, the reaction mixture was heated before being cooled to facilitate crystallization. nih.gov

Solvent: The choice of solvent can influence the solubility of the reactants and the final complex, as well as the crystallization process. iucr.orgnih.gov Methanol and water are common solvents. iucr.orgnih.gov

Counter-ions: In the isolation of the anionic complex, the choice of counter-ion can be important. For example, sodium or tetraphenylphosphonium (B101447) cations can be used to precipitate the anionic complex salt. iucr.orgresearchgate.net

The resulting complexes often exhibit specific coordination geometries. For example, the Zn(II) ion in the [Zn(NOTA)]⁻ complex is six-coordinate with a distorted trigonal-prismatic geometry, where the three nitrogen atoms of the macrocycle and the three oxygen atoms from the acetate arms bind to the metal center. iucr.org

| Metal Ion | Ligand | Solvent | Key Conditions | Resulting Complex |

| Zinc(II) | NOTA | Methanol | pH adjusted to 7 with NaOH, heating and cooling. nih.gov | Na₅[Zn(C₁₂H₁₈N₃O₆)]₂(ClO₄)₃·CH₃OH iucr.org |

| Gallium(III) | TRAP-OH | Aqueous | pH < 2 for rapid complexation. acs.org | [Ga(TRAP-OH)] |

| Scandium(III) | NOTA | Acetate Buffer | Heating | Na[Sc(NOTA)(OOCCH₃)] rsc.org |

| Lanthanides(III) | Acetate | Ionic Liquid | Anhydrous conditions | [C₂mim]₂[Ln₂(OAc)₈] or [C₂mim]ₙ[{Ln₂(OAc)₇}ₙ] nih.gov |

Mechanistic Insights into Acetate-Accelerated Complex Synthesis

The role of the acetate ion (CH₃COO⁻) in accelerating the synthesis of coordination complexes is a subject of detailed research, revealing its multifaceted influence on reaction pathways. Rather than being a simple spectator ion, acetate actively participates in and facilitates several key steps of complex formation.

Studies have shown that acetate can act as a base, a nucleophile, and a proton shuttle, significantly impacting reaction rates and even the structural outcome of the synthesis. acs.orgrsc.orgnih.gov In the synthesis of ceria nanoparticles, for instance, acetate was found to base-catalyze the formation of acetals and cerium complexes. rsc.orgnih.govresearchgate.net This catalytic activity accelerates the creation of Ce-O-Ce bonds through condensation-like reactions, which is a critical step in the growth of the nanoparticles. rsc.orgnih.gov The addition of acetate in these reactions led to a dramatic increase in yield, from approximately 10% to over 90%, while also influencing the crystallinity and particle size of the final product. rsc.orgnih.govresearchgate.net

In palladium-catalyzed reactions, computational and experimental analyses have demonstrated that the acetate ligand plays multiple roles. acs.org It can form a hydrogen bond with acetic acid, bringing it into proximity with the metal-substrate complex. acs.org This interaction enhances the nucleophilicity of the acetic acid and directs its attack on the alkyne in a regioselective manner. acs.org Furthermore, acetate can serve as a proton shuttle, facilitating the protodemetalation step. acs.org This concerted metalation-deprotonation (CMD) mechanism, where the acetate assists in C-H bond cleavage, represents a significant pathway accelerated by the anion. nih.gov

The accelerating effect of acetate is also observed in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC). beilstein-journals.org The presence of copper(II) acetate hydrate (B1144303) leads to complete conversion in significantly shorter times compared to other copper salts like copper(II) sulfate. beilstein-journals.org This highlights the beneficial effect of the carboxylate group in promoting the reaction. beilstein-journals.org In some systems, it is proposed that acetate acts as a buffering agent, maintaining the pH in a range that is optimal for complex formation and extraction, thereby increasing metal transfer at lower pH values. researchgate.net

Investigations into the exchange of acetate ligands on zirconium-based clusters provide further insight. rsc.org These studies, using dynamic NMR and DFT calculations, reveal that different types of coordinated acetates (chelating vs. bridging) have vastly different exchange rates with free acetic acid. rsc.org The mechanism is often operationally associative, involving a rate-determining partial dissociation of the acetate to a monodentate form, followed by rapid coordination of acetic acid and proton transfer. rsc.org Adjacent hydroxyl ligands on the cluster can accelerate this exchange by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. rsc.org

The following table summarizes the observed effects of acetate in accelerating complex synthesis across different systems.

| Metal System | Observed Role of Acetate | Outcome |

| Cerium (Ce) | Base-catalyst, promotes condensation reactions. rsc.orgnih.govresearchgate.net | Accelerated growth of crystalline ceria nanoparticles with controlled size and increased yield. rsc.orgnih.gov |

| Palladium (Pd) | Nucleophilicity enhancer, proton shuttle, directing group. acs.orgnih.gov | Regioselective anti-acetoxylation, facilitation of C-H activation. acs.org |

| Copper (Cu) | Accelerating agent, potential base. beilstein-journals.org | Significantly increased reaction rates in CuAAC reactions. beilstein-journals.org |

| Zirconium (Zr) | Labile ligand, exchange facilitator. rsc.org | Dynamic ligand exchange, influencing network adaptability. rsc.org |

| Platinum (Pt) | Reactant and potential nucleophile. acs.org | Ligand electronic effects modulate the rate of acetoxylation. acs.org |

Advanced Methodologies in Complex Purification and Isolation

The purification and isolation of anionic triacetate coordination complexes are critical steps to ensure the characterization of pure compounds, free from starting materials, byproducts, or other impurities. A variety of advanced and classical techniques are employed, chosen based on the stability, solubility, and charge of the target complex. solubilityofthings.comnih.gov

Crystallization and Recrystallization are among the most common and effective methods for purifying solid coordination compounds. researchgate.net This technique relies on the differential solubility of the complex and impurities in a given solvent or solvent mixture at varying temperatures. researchgate.net A typical procedure involves dissolving the crude product in a suitable solvent, often with gentle heating, followed by filtration to remove insoluble impurities. researchgate.net The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired complex, which can be isolated by filtration. researchgate.net Vapor diffusion, where a solvent in which the complex is soluble is allowed to slowly mix with a solvent in which it is insoluble, is another powerful crystallization technique often performed in a controlled environment like a glovebox. researchgate.net

Chromatography is a versatile and powerful separation technique for coordination complexes. ionicviper.org

Column Chromatography: This method is effective for separating complexes based on their differential adsorption to a stationary phase. acs.org For instance, cobalt complexes have been purified using a column with basic alumina (B75360) as the stationary phase and a solvent mixture like dichloromethane (B109758) and methanol as the eluent. acs.org However, the high oxophilicity of some metals (e.g., Ti, Zr, Hf) can make them unsuitable for standard column chromatography due to decomposition on the column. researchgate.net

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic complexes based on their charge. ionicviper.org It can effectively purify ionic coordination compounds from each other or from simple ionic salts. ionicviper.org

Precipitation is another fundamental technique used for isolation. solubilityofthings.com It involves inducing the formation of a solid from a solution. solubilityofthings.com This can be achieved by changing the solvent composition, for example, by adding a non-solvent to a solution of the complex. bingol.edu.tr In one synthetic procedure, a cobalt(II) complex was dissolved in chloroform (B151607) and then precipitated by the addition of n-hexane. bingol.edu.tr For ionic complexes, precipitation can be induced by adding a counter-ion that forms an insoluble salt with the complex anion or cation. researchgate.net

Solvent Extraction capitalizes on the differential solubilities of a complex in two immiscible liquid phases, often an aqueous and an organic phase. researchgate.net This method is not only used for purification but also for studying the formation of complexes. The presence of acetate can influence the extraction efficiency by acting as a buffering agent, allowing for extraction under more acidic conditions. researchgate.net

The table below outlines common purification techniques and their principles.

| Purification Technique | Principle of Separation | Typical Application |

| Recrystallization | Difference in solubility between the complex and impurities at different temperatures. researchgate.net | Purification of stable, solid coordination compounds. researchgate.net |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. ionicviper.orgacs.org | Separation of neutral or charged complexes from reaction mixtures. acs.org |

| Ion-Exchange Chromatography | Reversible exchange of ions between a liquid and a solid phase based on charge. ionicviper.org | Purification of ionic complexes from other salts. ionicviper.org |

| Precipitation | Formation of a solid from a solution, often by adding a non-solvent or a precipitating agent. solubilityofthings.combingol.edu.tr | Isolation of the final product from the reaction solution. bingol.edu.tr |

| Solvent Extraction | Partitioning of a solute between two immiscible liquid phases based on solubility. researchgate.net | Separating metal complexes from aqueous solutions into an organic phase. researchgate.net |

The choice of purification method must consider the stability of the complex; for example, some coordination compounds are sensitive to air, moisture, or prolonged heating and may require inert atmosphere techniques (e.g., in a glovebox) and low-temperature procedures. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Anionic Triacetate Systems

Vibrational Spectroscopy for Anionic Triacetate Systems

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and conformational properties of triacetate anions and their complexes.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of ester and acetate (B1210297) groups within triacetate compounds. The presence of a strong absorption band around 1735-1750 cm⁻¹ is a key indicator of the C=O stretching vibration in the ester group. rockymountainlabs.com For instance, in cellulose (B213188) triacetate (CTA), this carbonyl stretch is observed at approximately 1750 cm⁻¹ and 1748 cm⁻¹. researchgate.netspectroscopyonline.com Another significant peak for acetate esters is the C-C-O stretching vibration, which typically appears at a higher wavenumber around 1240 cm⁻¹ due to a mass effect. spectroscopyonline.com In CTA, this acetate ester C-C-O stretch is found at 1237 cm⁻¹. spectroscopyonline.com

The C-O stretching vibrations in esters also give rise to bands in the 1300 to 1050 cm⁻¹ region. rockymountainlabs.com Specifically, the O-C-C stretch in CTA is observed at 1051 cm⁻¹. spectroscopyonline.com The comprehensive analysis of these bands confirms the presence and integrity of the ester and acetate functionalities. For example, the FT-IR spectrum of trimethylolpropane (B17298) acetate esters shows a distinct absorption band at 1742 cm⁻¹ corresponding to the C=O stretching vibration of the ester. multiresearchjournal.com Furthermore, signals related to the glucose units, such as C-O-C, C-C, and C-O bond stretching vibrations, can be identified at lower wavenumbers (e.g., 1164 cm⁻¹, 1084 cm⁻¹, and 1042 cm⁻¹ in CTA). researchgate.net The reduction or absence of the O-H stretching band (around 3484 cm⁻¹ in cellulose acetate) in the spectrum of cellulose triacetate indicates the successful esterification of the hydroxyl groups. spectroscopyonline.com

Interactive Table: Characteristic FT-IR Bands for Triacetate Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound(s) | Reference(s) |

| Ester | C=O Stretch | 1735 - 1750 | Cellulose Triacetate, Trimethylolpropane Acetate Esters | rockymountainlabs.comresearchgate.netspectroscopyonline.commultiresearchjournal.com |

| Acetate Ester | C-C-O Stretch | ~1240 | Cellulose Triacetate | spectroscopyonline.com |

| Ester | O-C-C Stretch | ~1050 | Cellulose Triacetate | spectroscopyonline.com |

| Glucose Unit | C-O-C, C-C, C-O Stretch | 1042 - 1164 | Cellulose Triacetate | researchgate.net |

Raman spectroscopy complements FT-IR by providing detailed information on the conformational and bonding characteristics of anionic triacetate systems, particularly for discerning polymorphism and conformational equilibria. Studies on cellulose triacetate (CTA) have utilized Raman spectroscopy to distinguish between its different crystalline forms, CTA(I) and CTA(II), which exhibit variations in their backbone conformations. acs.org

In the liquid state, the conformational equilibrium of anions like bis(trifluoromethanesulfonyl) imide (TFSI⁻) has been investigated using Raman spectroscopy. acs.org The spectra reveal distinct bands corresponding to different conformers, and the temperature dependence of their relative intensities allows for the determination of the enthalpy of conformational change. acs.org For example, in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) (EMI⁺) TFSI⁻, bands around 398 and 407 cm⁻¹ are associated with different conformers of the TFSI⁻ anion. acs.org This approach can be applied to triacetate anions to understand their conformational preferences in different environments.

The analysis of Raman spectra, often supported by density functional theory (DFT) calculations, helps in assigning specific vibrational modes to different conformers. acs.orgresearchgate.net For instance, in the TFSI⁻ anion, the wagging ω-SO₂ vibration appears at different frequencies for the C₁ and C₂ conformers, allowing for their identification and quantification. acs.org Such detailed conformational analysis is crucial for understanding the structure-property relationships in materials containing triacetate anions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anionic Triacetate Research

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of triacetate ligands and their coordination complexes in solution.

¹H and ¹³C NMR provide atom-specific information about the chemical environment within a molecule. In the context of triacetate ligands and their complexes, these techniques are used to confirm the molecular structure and to observe changes upon complexation. For example, the ¹H NMR spectrum of a Schiff base ligand showed a phenolic proton signal that disappeared upon complexation with a metal ion, indicating deprotonation and coordination of the phenolic oxygen. dergipark.org.tr

¹³C NMR is particularly useful for identifying the carbon skeleton. In a Cd(II) complex with a Schiff base ligand, a signal at 22.21 ppm was attributed to the acetate carbon, confirming its presence in the complex. researchgate.net The chemical shifts of the ligand's carbon atoms, such as those in azomethine and aromatic groups, can also be compared before and after complexation to deduce the coordination sites. dergipark.org.trresearchgate.net For instance, the ¹³C NMR spectrum of a tetradentate Schiff base ligand displayed a peak at 61.9 ppm for the CH₂-CH₂ group, and the signals for aromatic carbons were also identified. asianpubs.org

The analysis of coupling constants and chemical shift changes provides detailed insights into the connectivity and electronic environment of the atoms, making ¹H and ¹³C NMR fundamental tools for characterizing newly synthesized triacetate-containing compounds. rsc.orgichem.md

Interactive Table: Representative NMR Data for Triacetate-Related Ligands and Complexes

| Nucleus | Compound Type | Representative Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ¹³C | Cd(II) complex | 22.21 | Acetate carbon | researchgate.net |

| ¹³C | Schiff base ligand | 61.9 | CH₂-CH₂ group | asianpubs.org |

| ¹H | Schiff base ligand | 13.05 | Phenolic OH | dergipark.org.tr |

| ¹³C | Schiff base ligand | 163.50 | Imine CH=N | dergipark.org.tr |

Heteronuclear NMR, which involves observing nuclei other than ¹H and ¹³C, offers direct insight into the metal center and its interaction with the triacetate ligand. nih.gov ²⁷Al NMR is particularly valuable for studying aluminum-containing complexes. For instance, ²⁷Al NMR has been used to study the binding of Al³⁺ to proteins like ovotransferrin, where distinct resonances indicate the formation of specific metal-protein complexes. nih.gov The linewidths of the ²⁷Al NMR signals can provide information about the symmetry of the aluminum coordination sphere. nih.govdu.ac.in

¹⁹F NMR is another powerful heteronuclear NMR technique, especially for fluorinated ligands or in studies involving fluorine-containing environments. The high sensitivity and large chemical shift range of ¹⁹F make it an excellent probe for changes in the electronic environment. researchgate.net In the study of AlF₃-based glasses, ¹⁹F NMR, in combination with ²⁷Al NMR, has been used to characterize the local environment of fluorine and aluminum atoms. researchgate.net The application of such techniques to anionic triacetate complexes containing these or other suitable nuclei can provide detailed information about metal-ligand bonding and coordination geometry. nih.gov

X-ray Diffraction (XRD) and Crystallography of Anionic Triacetate Coordination Complexes

Numerous crystal structures of coordination complexes containing acetate or related carboxylate ligands have been determined. For example, the crystal structures of [Mg(H₂O)₆][AnO₂(C₂H₅COO)₃]₂ (where An = U, Np, or Pu) reveal mononuclear [AnO₂(C₂H₅COO)₃]⁻ complexes where the actinide metal is coordinated by three bidentate propionate (B1217596) ligands. researchgate.net Similarly, in the structures of (H₃O)[UO₂(CH₃COO)₃] and (NH(C₂H₅)₃)[UO₂(CH₃COO)₃], the uranium center is coordinated by three acetate groups, forming a [UO₂(CH₃COO)₃]⁻ anionic complex. researchgate.net These studies provide a basis for understanding how triacetate anions might coordinate to various metal ions.

The data obtained from XRD, such as unit cell parameters and space group, provide a complete picture of the crystal packing and intermolecular interactions, including hydrogen bonding. researchgate.netscirp.org For instance, in complexes of Cu(II), Co(II), and Fe(II), XRD data has been used to determine their octahedral or tetrahedral geometries. jocpr.com

Interactive Table: Crystallographic Data for Selected Acetate-Containing Coordination Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference(s) |

| (H₃O)[UO₂(CH₃COO)₃] | Tetragonal | I4₁/a | Mononuclear [UO₂(CH₃COO)₃]⁻ complexes | researchgate.net |

| (NH(C₂H₅)₃)[UO₂(CH₃COO)₃] | Orthorhombic | Pna2₁ | Mononuclear [UO₂(CH₃COO)₃]⁻ complexes | researchgate.net |

| [Mg(H₂O)₆][UO₂(C₂H₅COO)₃]₂ | Trigonal | - | Mononuclear [UO₂(C₂H₅COO)₃]⁻ complexes | researchgate.net |

| Cu(II), Co(II), Fe(II) complexes | Orthorhombic, Monoclinic | - | Octahedral and tetrahedral geometries | jocpr.com |

Determination of Unit Cell Parameters and Crystal Structures

A key example is the structure of dicalcium triacetate nitrate (B79036) dihydrate, [Ca₂(CH₃COO)₃(NO₃)(H₂O)₂]n. researchgate.net In this complex, the triacetate anions are integral to a polymeric structure. The analysis reveals a system of infinite, O-bridged, double-stranded calcium chains. These chains are further crosslinked by both bridging anions and hydrogen bonding, resulting in a three-dimensional polymer. researchgate.net Within this structure, both independent calcium centers are eight-coordinate. researchgate.net

Another relevant system, although more complex, is cellulose triacetate (CTA). While a polymer and not a simple salt of the triacetate(1-) anion, its study reveals how acetate groups arrange themselves in an ordered, crystalline fashion. A proposed model for highly crystalline cellulose triacetate I (CTA I) features a single polymer chain in a 2₁ helical conformation within a monoclinic unit cell. capes.gov.bracs.org Spectroscopic data from FT-IR and solid-state ¹³C NMR confirm a complete degree of acetylation. capes.gov.bracs.org

The following table summarizes the unit cell parameters for these two triacetate-containing crystalline systems.

| Compound | Crystal System | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) | Reference |

| Dicalcium triacetate nitrate dihydrate | Monoclinic | 1.5857 | 0.68049 | 1.6385 | 90 | 90.72 | 90 | researchgate.net |

| Cellulose Triacetate I (proposed) | Monoclinic | 0.5939 | 1.1431 | 1.046 | 90 | 90 | 95.4 | capes.gov.bracs.org |

Table 1: Unit Cell Parameters for Representative Anionic Triacetate Systems.

Analysis of Intermolecular Interactions within Crystalline Anionic Systems

The stability and properties of a crystal are dictated by the network of intermolecular interactions. In the crystal structure of dicalcium triacetate nitrate dihydrate, the acetate anions participate in multiple types of interactions. The structure is described as consisting of infinite O-bridged double-stranded calcium chains. researchgate.net These chains are interconnected by bridging anions and hydrogen bonds, forming a complex three-dimensional polymer. researchgate.net

Mass Spectrometry for Compositional Analysis and Ligand Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, making it invaluable for identifying compounds and elucidating their structure through fragmentation analysis.

Fragmentation Pathways and Structural Information from Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation patterns are often predictable and characteristic of specific functional groups and structural motifs. whitman.edulibretexts.org

When acetate adducts like [M+OAc]⁻ are subjected to collisional activation in an MS/MS experiment, they undergo predictable fragmentation. A primary fragmentation pathway is the loss of the acetate group to generate a deprotonated molecule, [M-H]⁻. nih.gov For example, under identical collisional activation conditions, [M+OAc]⁻ ions predominantly undergo proton abstraction to generate [M-H]⁻ ions. nih.gov

The fragmentation of the parent molecule itself can then be studied. Common fragmentation processes include the cleavage of bonds adjacent to functional groups (α-cleavage) and rearrangements like the McLafferty rearrangement. libretexts.orguou.ac.in The analysis of these fragmentation pathways allows for the detailed structural elucidation of the original molecule (M). For instance, in complex molecules like triterpenoid (B12794562) saponins, fragmentation of the glycosidic bonds provides information about the nature, sequence, and linkage of the sugar units. researchgate.net

The following table provides examples of ions and their characteristic fragments in mass spectrometry involving acetate.

| Precursor Ion | Fragmentation Process | Product Ion(s) | Structural Information Gained | Reference |

| [M+OAc]⁻ | Collisional Activation | [M-H]⁻ | Confirms mass of analyte (M) and adduct formation | nih.gov |

| [M-H]⁻ (from an ester) | Cleavage next to C=O | Loss of alkoxy group (-OR) | Identifies the ester functional group and its constituent parts | libretexts.org |

| [M-H]⁻ (from a carboxylic acid) | Cleavage next to C=O | Loss of OH, Loss of COOH | Identifies the carboxylic acid functional group | libretexts.org |

Table 2: Representative Fragmentation Pathways in Mass Spectrometry of Acetate-Containing Species.

Conformational and Configurational Analysis of Anionic Triacetate Systems

Experimental Approaches to Conformational Studies in Solution and Solid State

Experimental methods are indispensable for determining the three-dimensional arrangement of atoms in triacetate anions and their derivatives in both solution and solid phases. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman) provide critical data on molecular geometry and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. Anion-induced conformational changes in receptors binding acetate (B1210297) have been extensively studied using NMR. researchgate.netnih.govnih.gov For example, in diindolylurea-based systems, NOE experiments showed a preference for an anti-anti conformation in the absence of anions, which shifts to a syn-syn conformation upon binding acetate. researchgate.netnih.gov ¹H NMR titrations are frequently used to monitor the chemical shift changes of protons involved in hydrogen bonding with the acetate anion, providing insights into the binding sites and strength of the interaction. researchgate.netresearchgate.net In some cases, metal coordination to acetate derivatives can be shown by NMR to stabilize less common tautomers, such as the lactim form of thymine (B56734) acetate. mdpi.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to conformation and bonding. researchgate.netmdpi.com In studies of calcium hydrogen triacetate monohydrate, the appearance of specific broad bands in the O-H stretching region of the IR spectrum is evidence for strong, asymmetrical hydrogen bonds between the acetic acid and acetate components. srce.hr The positions of carbonyl stretching vibrations can also distinguish between different coordination or protonation states of the acetate groups. srce.hr In a comprehensive study of the U(VI) acetate system, IR and Raman spectroscopy were used to identify four distinct species in solution based on the characteristic symmetric and asymmetric stretching modes of the UO₂²⁺ group. acs.org

Table 1: Selected Vibrational Frequencies for Hydrogen-Bonded Triacetate Systems

| Compound/System | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| Calcium Hydrogen Triacetate | ν(OH) stretching | ~2500, ~1950 | IR | srce.hr |

| Calcium Hydrogen Triacetate | ν(C=O) carbonyl stretch | 1702, 1684 | IR | srce.hr |

| U(VI) Acetate Complexes | ν₃(UO₂) asymmetric stretch | ~920 - 960 | IR | acs.org |

| U(VI) Acetate Complexes | ν₁(UO₂) symmetric stretch | ~830 - 860 | Raman | acs.org |

| Cellulose (B213188) Triacetate | C=O stretch | 1748 | IR | spectroscopyonline.com |

| Cellulose Triacetate | C-C-O stretch | 1237 | IR | spectroscopyonline.com |

Theoretical and Computational Analysis of Molecular Conformations

Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the energetics and dynamics of different conformers of the triacetate anion and its complexes.

Ab initio and DFT methods are widely used to calculate the electronic structure, geometry, and relative energies of different molecular conformations. DFT studies on sodium dihydrogen triacetate (SDHTA) and its anion identified two low-energy conformers with different symmetries concerning their internal hydrogen bonds. researchgate.net These calculations, using functionals like B3LYP, showed the conformers to be very close in energy. researchgate.net Similar computational approaches have been applied to study the microsolvation of sodium acetate, optimizing the structures of NaOAc(H₂O)n⁻ clusters to understand the transition from contact ion pairs (CIP) to solvent-separated ion pairs (SSIP). aip.org

DFT calculations have also been employed to investigate the binding of acetate anions to various surfaces and receptors. researchgate.netrsc.org For instance, studies on indole-based anion receptors showed that the conformational changes observed experimentally upon acetate binding are in good agreement with the energetic preferences calculated by ab initio methods. researchgate.netnih.gov The conversion of a molecule like methyl cyanoacetate (B8463686) into its carbanion leads to significant structural and spectral changes, which have been successfully modeled using both ab initio (Hartree-Fock) and DFT (B3LYP) methods with the 6-31++G** basis set. bas.bgbas.bg

Table 2: DFT Calculated Properties of Anionic Acetate Systems

| System | Method/Basis Set | Finding | Reference |

| Sodium Dihydrogen Triacetate Anion | B3LYP | Two conformers of comparable energy with different H-bond symmetry. | researchgate.net |

| NaOAc(H₂O)n⁻ (n=0–5) | LC-ωPBE/6-311++G(d,p) | Optimized geometries to determine stable hydrated structures. | aip.org |

| Indole-based Anion Receptors + Acetate | Ab initio | Calculated energetic preferences match experimental conformational changes. | researchgate.netnih.gov |

| Methyl Cyanoacetate Carbanion | HF/6-31++G** & B3LYP/6-31++G** | Predicted structural and charge distribution changes upon deprotonation. | bas.bgbas.bg |

| CdSe Quantum Dots + Acetate | DFT/TDDFT | Bridging binding mode found to be the most stable conformation. | rsc.org |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational transitions and solvent effects. MD simulations have been used to investigate the plasticizing effect of glycerol (B35011) triacetate on nitrocellulose, revealing insights into intermolecular interactions and the mobility of the plasticizer. royalsocietypublishing.org DFT-based Born-Oppenheimer molecular dynamics simulations of sodium dihydrogen triacetate showed that both of its low-energy conformers are visited at room temperature, and revealed an anticooperative behavior between its two hydrogen bonds. researchgate.net

Simulations can also model complex processes like the dissolution of cellulose triacetate crystals in a solvent, showing how solvent molecules interact with and break apart the polymer chains. researchgate.net Polarizable MD simulations have been developed to accurately model ionic liquids based on acetate, providing insights into their transport properties like conductivity. rsc.orgmdpi.com These simulations help to understand how the hydrogen-bonding network and ion pairing influence the bulk properties of the material. rsc.org

Stereochemical Considerations in Anionic Triacetate Complex Formation

In transition metal complexes with thiobenzoate, an analogue of acetate, the ligands can coordinate to the metal center to form either fac or mer isomers. acs.org For the studied [M(SC{O}Ph)₃]⁻ anions (M = Mn, Co, Ni), the fac geometry was observed, resulting in a distorted octahedral coordination. acs.org The stereochemistry of EDTA-type complexes, which feature multiple acetate arms, is highly dependent on the ligand structure and the metal ion. oup.com The formation of five- and six-membered chelate rings is generally favorable, but adjacent rings can induce steric strain, influencing the final conformation. nih.gov

The reaction of iron(III) precursors with ligands bearing acetate groups can lead to complexes with specific stereochemistry. rsc.org X-ray crystallography of these iron-acetate complexes shows that the acetate ligand is often bound asymmetrically, with different Fe-O bond lengths, which can be influenced by hydrogen bonding to solvent molecules. rsc.org In the formation of actinide complexes, such as those with uranyl (UO₂²⁺), the triacetate anion [UO₂(CH₃COO)₃]⁻ is a common and stable structural unit, forming a pseudo-monocapped square antiprismatic nine-coordination structure in some cases. researchgate.netresearchgate.netacs.org The stereochemistry of these complexes is fundamental to controlling the properties of materials, such as in the stereospecific polymerization of lactide catalyzed by iron-acetate complexes. rsc.org

Mechanistic Investigations of Reactions Involving Anionic Triacetate Species

Kinetics and Thermodynamics of Anionic Triacetate Complex Formation and Dissociation

The formation and dissociation of metal complexes involving the triacetate(1-) anion are fundamental processes that dictate their behavior and utility in various chemical systems. Understanding the kinetics and thermodynamics of these reactions provides insight into the stability of the complexes and the mechanisms by which they react.

Rate Law Determination for Ligand Exchange and Metal Ion Chelation

The rate at which a triacetate(1-) ligand binds to a metal center (chelation) or replaces another ligand in a coordination sphere (ligand exchange) is described by a rate law. The form of the rate law provides crucial clues about the reaction mechanism. Ligand substitution reactions typically proceed via associative (A), dissociative (D), or interchange (I) mechanisms. solubilityofthings.comlibretexts.org

An associative mechanism involves the formation of an intermediate with an increased coordination number, where the incoming ligand binds to the metal complex before the leaving group departs. wikipedia.org The rate law for an associative mechanism is typically second-order, showing a dependence on the concentration of both the metal complex and the incoming ligand. solubilityofthings.comlibretexts.org

Rate = k[Metal Complex][Incoming Ligand]

Conversely, a dissociative mechanism involves the initial departure of a leaving group to form an intermediate with a reduced coordination number, which is then rapidly captured by the incoming ligand. The rate-determining step is the initial dissociation, and thus the rate law is first-order, dependent only on the concentration of the metal complex. solubilityofthings.com

Rate = k[Metal Complex]

Kinetic studies on the substitution reactions of the aquaruthenium(III) complex containing a triacetate ligand, [Ru(hedtra)(H₂O)] (where hedtra is N'-(2-hydroxyethyl)ethylenediamine-N,N,N'-triacetate), with various incoming ligands (X = Br⁻, CH₃CN, SCN⁻) have provided specific rate constants. The reactions were found to be unusually rapid for Ru(III) complexes. oup.com

The general reaction is: [Ru(hedtra)(H₂O)] + X ⇌ [RuX(hedtra)] + H₂O

The forward rate constants (k_f) and backward rate constants (k_b) were determined at 25 °C. oup.com The data indicates that the rate of the forward reaction is dependent on the nature of the incoming ligand, which is characteristic of an associative or interchange mechanism. oup.com

| Incoming Ligand (X) | Forward Rate Constant, k_f (mol⁻¹ dm³ s⁻¹) | Backward Rate Constant, k_b (s⁻¹) |

|---|---|---|

| Br⁻ | 0.13 ± 0.01 | (1.9 ± 0.2) × 10⁻² |

| CH₃CN | 0.48 ± 0.02 | (3.0 ± 0.2) × 10⁻² |

| SCN⁻ | 7.5 ± 0.2 | (1.3 ± 0.8) × 10⁻² |

This table presents the forward and backward rate constants for the ligand substitution reaction of [Ru(hedtra)(H₂O)] with different incoming ligands at 25°C. The data is sourced from a kinetic study on this specific triacetate complex. oup.com

pH Dependence of Complex Stability and Reactivity

The stability and reactivity of triacetate complexes in aqueous solution are often highly dependent on the pH of the medium. This dependence arises primarily from the acid-base properties of the triacetate ligand itself and any coordinated water molecules. solubilityofthings.com The carboxylate groups of the triacetate ligand can become protonated at low pH. This protonation reduces the negative charge of the ligand and its ability to coordinate effectively with a metal ion, generally leading to decreased complex stability. solubilityofthings.comtandfonline.com

Similarly, studies on Am(III) and Cm(III) complexes with humic acid, which contains carboxylate functionalities, show that stability constants increase with pH. iaea.org This is attributed to the deprotonation of the ligand's acidic functional groups, enhancing its binding affinity, and the potential formation of ternary metal-hydroxo-ligand complexes at higher pH. iaea.org

The reactivity of triacetate complexes also shows a marked pH dependence. In the kinetic study of the [Ru(hedtra)(H₂O)] complex, the reaction with pyridine (B92270) was studied as a function of pH. The data revealed two different reaction pathways involving the aquo complex [Ru(hedtra)(H₂O)] and its deprotonated hydroxo form [Ru(OH)(hedtra)]⁻. oup.com The rate constant for the reaction of the aquo species was found to be significantly different from that of the hydroxo species, highlighting the profound influence of pH on the complex's reactivity. oup.com

| Reacting Species | Rate Constant with Pyridine (mol⁻¹ dm³ s⁻¹) |

|---|---|

| [Ru(hedtra)(H₂O)] | 18 ± 2 |

| [Ru(OH)(hedtra)]⁻ | 3.0 ± 1.0 |

This table illustrates the pH dependence of the reactivity of a triacetate complex by comparing the rate constants for the reaction of its aquo and hydroxo forms with pyridine. The data is sourced from a kinetic study of the [Ru(hedtra)(H₂O)] complex. oup.com

Catalytic Mechanisms Mediated by Anionic Triacetate Complexes

Anionic triacetate complexes are not only subjects of fundamental kinetic and thermodynamic studies but also serve as key components in various catalytic processes. The acetate (B1210297) ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing its catalytic activity.

Role of Acetate Ligands in Redox Reactions and Oxidation Processes (e.g., single electron oxidation pathways)

Acetate ligands are intimately involved in the mechanisms of numerous redox reactions catalyzed by metal complexes. They can act as non-innocent ligands, directly participating in electron transfer processes, or as ancillary ligands that modulate the redox potential of the metal center.

A prominent example is the use of manganese(III) acetate, Mn(OAc)₃, as an oxidant in organic synthesis. The mechanism of these reactions often involves a single electron transfer (SET) pathway. The process typically begins with the formation of a complex between the substrate (e.g., a carbonyl compound) and the Mn(III) center. An acetate ligand can then act as a base to facilitate the formation of an enolate. nih.gov This is followed by an intramolecular electron transfer from the enolate to the Mn(III) center, generating a Mn(II) species and a substrate-based radical. nih.gov

Enolate Formation: An acetate ligand complexed to Mn(III) loses a proton, forming a manganese enolate. nih.gov

Single Electron Transfer (SET): Rapid electron transfer occurs from the enolate to the Mn(III) center, resulting in the formation of a complexed radical and Mn(II). nih.gov

Radical Formation: The complexed radical is released to participate in subsequent reactions. nih.gov

This SET pathway is fundamental to the oxidative addition reactions of dicarbonyl compounds to alkenes and other radical-based transformations mediated by Mn(OAc)₃. nih.gov The acetate ligands are not mere spectators; their ability to act as internal bases and facilitate the initial enolization and subsequent electron transfer is critical to the catalytic cycle.

In other systems, acetate ligands can assist in C-H bond activation at metal centers, a key step in many oxidation processes. For instance, detailed studies of C-H activation at a Palladium(IV) center showed that the reaction proceeds via a chloride-to-acetate ligand exchange, followed by C-H cleavage. acs.org The data strongly suggest an acetate-assisted mechanism where the carboxylate group acts as an intramolecular base to abstract a proton during the C-H activation step. acs.org This demonstrates the direct role of the acetate ligand in facilitating an oxidation process at the substrate.

Ligand-Assisted Transformations in Organometallic Catalysis (e.g., C-H alkylation, radical cyclizations)

The ability of triacetate and related acetate-containing species to facilitate radical formation makes them powerful tools in organometallic catalysis for constructing complex organic molecules through transformations like C-H alkylation and radical cyclizations.

C-H Alkylation: Palladium-catalyzed C-H activation and subsequent alkylation is a powerful method for C-C bond formation. The presence of acetate ions is often crucial for these reactions. In proposed mechanisms for chelation-assisted C-H activation, a palladacycle intermediate is formed. rsc.org For example, the reaction of 2-phenylpyridine (B120327) with Pd(OAc)₂ leads to the formation of a bimetallic Pd(II) complex through pyridyl-assisted ortho C-H cyclopalladation. rsc.org This intermediate can then react with various partners. The acetate ligand plays a key role in the initial C-H activation step, often acting as a proton shuttle or base. While some iron-catalyzed C-H alkylations are proposed to proceed via a deprotonative σ-bond metathesis, excluding a single-electron-transfer mechanism, the acetate ligand is still a key player in the catalytic cycle. acs.org

Radical Cyclizations: Manganese(III) acetate is a widely used reagent for initiating oxidative free-radical cyclizations. thieme-connect.dechemsociety.org.ng The mechanism, as outlined previously, involves the generation of a carbon-centered radical from a suitable precursor, such as a β-dicarbonyl compound. nih.gov This radical can then undergo an intramolecular addition to an alkene or alkyne, leading to the formation of a new ring.

A typical Mn(OAc)₃-mediated radical cyclization follows these key steps:

Radical Generation: Oxidation of a substrate like a β-keto ester by Mn(OAc)₃ generates an α-carbonyl radical. nih.gov

Cyclization: The generated radical adds intramolecularly to a tethered π-system (e.g., an alkene) in an exo or endo fashion to form a new cyclic radical.

Oxidation/Termination: The resulting cyclic radical is then oxidized by another equivalent of Mn(III) to a carbocation, which can then be trapped by a nucleophile (like acetate or water) or lose a proton to form an alkene. nih.gov

This methodology has been successfully applied to the synthesis of a wide variety of cyclic compounds, including γ-lactones, dihydrofurans, and complex polycyclic natural products. thieme-connect.dechemsociety.org.ngmdpi.com The triacetate core of the active Mn(III) species is essential for this reactivity, providing the necessary oxidizing power and the acetate ligands that participate in the initial radical generation.

Computational Approaches to Catalytic Cycle Elucidation

Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of catalytic reactions involving acetate and triacetate species. cardiff.ac.uk Density Functional Theory (DFT) is a prominent method used to model reaction energetics and pathways, providing insights that are often difficult to obtain through experimental means alone. acs.orgresearchgate.netosti.gov These computational studies allow for the detailed examination of intermediates and transition states within a catalytic cycle, helping to rationalize experimental observations such as product selectivity and reaction rates. acs.orgchemrxiv.org

One area of significant investigation is the role of acetate in C-H activation and functionalization reactions. acs.org DFT calculations have been employed to study Rh(III)-catalyzed oxidative coupling reactions. These studies show that the catalytic cycle can be initiated by the displacement of an acetate ligand by a neutral substrate, leading to the formation of charged intermediates. acs.org By calculating the energy profiles of various potential pathways, researchers can understand the factors that control product selectivity. For instance, in the Rh(III)-catalyzed reactions of phenylpyrazoles with alkynes, DFT studies have rationalized why C-N coupling is observed with some alkynes while being absent with others. acs.org

Similarly, DFT has been used to probe the mechanism of vinyl acetate synthesis over palladium-based catalysts. researchgate.net These calculations help to understand the elementary steps, such as the activation of ethylene (B1197577) and its subsequent coupling with a surface acetate species. researchgate.net Computational models also shed light on catalyst deactivation pathways, for example, by investigating the formation of palladium trimer clusters. researchgate.net

In the context of CO2/CO electroreduction, computational studies have been crucial in proposing new mechanistic pathways for acetate formation that differ from those of other C2+ products. acs.org Contrary to earlier beliefs, combined computational and experimental work suggests that high CO pressure can induce the thermo-oxidation of adsorbed CO by surface hydroxyl (*OH) groups, forming a *COOH intermediate. acs.org The critical C-C bond is then formed through the coupling of this *COOH species with another *CO molecule, a step identified as rate-determining. acs.org This model successfully explains the observed dependence on CO pressure and the role of surface *OH in promoting acetate selectivity. acs.org

Table 1: Selected Computational Studies on Catalytic Cycles Involving Acetate Species

| Catalytic System | Computational Method | Key Mechanistic Insights | Ref. |

|---|---|---|---|

| Rh(III)-catalyzed C-N/C-C Coupling | DFT | C-H activation can proceed via heteroatom-directed displacement of acetate. The model explains product selectivity based on substrate and alkyne. | acs.org |

| Pd-catalyzed Vinyl Acetate Synthesis | DFT | Probed two plausible mechanisms: C-H activation of ethylene to form a vinyl group followed by coupling with acetate, or insertion of ethylene into a Pd-OAc bond. | researchgate.net |

| CO2/CO Electroreduction on Copper | DFT | Proposed a new pathway for acetate formation via the coupling of *COOH and *CO, with this step being rate-determining. | acs.org |

| Cu(OAc)2-catalyzed N-alkylation | DFT | Elucidated a three-step cycle: alcohol oxidation, aldehyde-amine condensation, and imine reduction. The outer-sphere hydrogen transfer was identified as the most favorable pathway. | acs.org |

| Sn-β Zeolite Synthesis | Periodic DFT and QM/MM | Elucidated the mechanism of solid-state incorporation of Sn(II) acetate, including facile formation of acetic acid and subsequent ketonization over the Sn(II) site. | cardiff.ac.uk |

| Pd-catalyzed Decarbonylative Fluoroalkylation | DFT | Revealed that carbonyl de-insertion and reductive elimination are the slowest steps and that a favorable F2C–H----X interaction accelerates de-insertion. | nih.gov |

Fundamental Reaction Pathways of the Acetate Moiety (e.g., nucleophilic acyl substitution, transesterification as side reactions)

The chemical behavior of the triacetate(1-) anion is fundamentally governed by the reactivity of its constituent acetate moieties. The carbonyl group in an acetate is electrophilic and susceptible to attack by nucleophiles, leading to characteristic reactions such as nucleophilic acyl substitution. oregonstate.edu This class of reactions is central to the chemistry of all carboxylic acid derivatives, including esters and anhydrides. uomustansiriyah.edu.iqbyjus.com

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. oregonstate.edu

Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. oregonstate.edu It collapses by reforming the C=O double bond and expelling the most stable (least basic) group as a leaving group. byjus.com

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic for the subsequent nucleophilic attack. byjus.com Under basic conditions, a strong nucleophile (e.g., hydroxide) directly attacks the carbonyl carbon. masterorganicchemistry.com

Table 2: General Reactivity of Acyl Derivatives in Nucleophilic Acyl Substitution

| Acyl Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

|---|---|---|---|

| Acid Chloride | Cl⁻ | Very Weak | Very High |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Moderate | Moderate |

| Amide | R₂N⁻ | Strong | Low |

Transesterification as a Side Reaction

Transesterification is a specific and important example of nucleophilic acyl substitution where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com The reaction involves an alcohol as the reactant (and often the solvent) and an alkoxide as the nucleophile, and it can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Mechanism: An alkoxide ion directly attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then expels the original alkoxide group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, the original alcohol group is eliminated as a neutral molecule. masterorganicchemistry.com

Transesterification is an equilibrium process. masterorganicchemistry.com In many contexts, it can occur as an unintended side reaction. For instance, if a reaction involving an ester is carried out in an alcohol solvent different from the ester's alcohol component, and if basic or acidic conditions are present, transesterification can compete with the desired reaction, leading to a mixture of products. Studies on the transesterification of ethyl acetate with glycerol (B35011) to produce mono-, di-, and triacetin (B1683017) highlight this equilibrium-driven process, which can be shifted by controlling reaction conditions. scielo.brbiofueljournal.com Gas-phase studies have shown that transesterification and proton exchange can occur simultaneously in reactions between acetate enolates and alcohols. acs.orgnih.gov The process can be viewed as an endothermic proton transfer, followed by an alkoxide exchange and then an exothermic proton transfer. nih.gov

Computational and Theoretical Chemistry of Anionic Triacetate Systems

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are foundational in computational chemistry for elucidating the electronic structure and bonding within molecules. These first-principles approaches solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a ubiquitous tool for investigating the properties of molecular systems. uni-muenchen.de Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. google.com

Geometry Optimization: DFT is extensively used to find the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface. For an anionic system like triacetate(1-), DFT calculations can predict bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the forces on the atoms until a stable conformation is reached. nih.gov

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model and aid in the assignment of spectral bands. researchgate.net For example, DFT calculations have been successfully used to assign the characteristic C=O stretching frequency in acetate-containing compounds. researchgate.net

Electronic Properties: DFT also provides valuable information about the electronic structure. Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a critical parameter that offers insights into the chemical reactivity and kinetic stability of the molecule. acs.org Other electronic properties, including ionization potential, electron affinity, and molecular electrostatic potential maps, can also be determined to understand the charge distribution and reactive sites within the anion. acs.org

Interactive Table: Common DFT Functionals and Basis Sets for Carboxylate Systems

While DFT is highly effective, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate framework for quantum chemical calculations. These methods are based on solving the Schrödinger equation without empirical parameterization.

Wavefunction-Based Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered gold standards for accuracy in computational chemistry. nih.gov They are used to calculate highly accurate single-point energies, interaction energies, and electron detachment energies. cas.czwpmucdn.com For instance, ab initio calculations have been employed to investigate the interaction between the acetate (B1210297) anion and molecules like CO2, predicting binding energies with high precision. nih.gov

Composite Model Chemistries: To achieve high accuracy while managing computational cost, composite models like the Gaussian-n (Gn) or Complete Basis Set (CBS) methods have been developed. These approaches combine results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit. This allows for the calculation of thermochemical data, such as enthalpies of formation and reaction energies, with near-chemical accuracy (typically within 1-2 kcal/mol).

Interactive Table: Comparison of Ab Initio Methods for Anionic Systems

Molecular Modeling and Simulation Techniques

While quantum mechanics describes the electronic structure of a molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their ensembles over time.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of a molecule and the explicit study of its interaction with the environment, such as a solvent. nih.gov

Conformational Analysis: For a flexible anion, MD simulations can reveal the different accessible conformations and the transitions between them over time. By analyzing the trajectory, one can identify the most stable conformers and understand the molecule's flexibility, which is crucial for its function and interactions. For example, MD simulations of cellulose (B213188) triacetate have been used to analyze the adiabatic potential-energy surface of glycosidic dihedral angles to find minimum energy conformations. researchgate.net

Solvent Effects: MD is particularly powerful for studying systems in solution. ucl.ac.uk By explicitly including solvent molecules (e.g., water) in the simulation box, one can investigate solvation shells, hydrogen bonding networks, and the influence of the solvent on the solute's structure and dynamics. MD simulations have been used to investigate the dissolution process of cellulose triacetate in DMSO, showing how solvent molecules solvate the polymer and facilitate its movement away from a crystal cluster. researchgate.netnih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. aps.org In statistical mechanics, MC methods are used to sample configurations of a system from a specific statistical ensemble (e.g., canonical (NVT) or isothermal-isobaric (NPT) ensemble). ub.edu

Unlike MD, which follows a deterministic trajectory, MC simulations generate configurations based on their statistical probability. This makes them highly efficient for calculating equilibrium thermodynamic properties such as average energy, heat capacity, and pressure. MC simulations have been successfully applied to study liquid acetic acid, providing insights into its bulk properties and intermolecular interactions. acs.org For an anionic system, MC simulations can be used to determine its average properties in a given environment and to study phase equilibria. acs.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital bridge between theory and experiment. olemiss.edu

Calculated spectroscopic parameters can be used to interpret and assign experimental spectra or to predict the spectral features of unknown molecules. For the triacetate(1-) anion, computational methods can predict a range of spectra:

Vibrational Spectroscopy: As mentioned, DFT calculations can yield vibrational frequencies and intensities, which can be used to generate theoretical IR and Raman spectra. researchgate.net Comparing these theoretical spectra with experimental ones is a standard method for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are valuable for assigning peaks in complex experimental NMR spectra and for elucidating molecular structures in solution. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) or high-level ab initio methods can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. olemiss.edu

Photoelectron Spectroscopy: For anions, computational methods can predict vertical (VDE) and adiabatic (ADE) electron detachment energies. cas.czwpmucdn.com These values can be directly compared with data from photoelectron spectroscopy experiments, providing detailed information about the electronic structure of the anion and the energetic changes upon electron removal. cas.czwpmucdn.com

Interactive Table: Example of Calculated vs. Experimental Data for Acetate Systems

Note: ADE = Adiabatic Detachment Energy; TDE = Threshold Detachment Energy (experimental upper limit to ADE).

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate reaction pathways and transient transition states of anionic systems involving acetate. ua.ptwhiterose.ac.uk These theoretical methods allow for the detailed exploration of reaction mechanisms at a molecular level, providing insights into reaction energies, activation barriers, and the geometries of short-lived intermediates that are often difficult or impossible to characterize experimentally. wikipedia.orglibretexts.orgnih.gov

A significant area of study has been the role of the acetate anion in catalytic cycles and chemical transformations. acs.org Computational models have been instrumental in mapping out multi-step reaction pathways, identifying rate-determining steps, and even revealing that the acetate anion may act as a precatalyst, transforming into the true catalytically active species during the reaction. acs.orgresearchgate.net

For instance, in the cyclotrimerization of isocyanates, DFT calculations have been used to compare several plausible mechanistic pathways. acs.org By optimizing the structures of reactants, intermediates, transition states, and products, researchers can calculate the relative free energies for each step. nih.govacs.org This approach has revealed that the generally accepted mechanism of a simple stepwise addition of three isocyanate equivalents to the acetate anion is more complex. researchgate.net Instead, computational studies have shown that the acetate anion can undergo an intramolecular rearrangement and decarboxylation to form a deprotonated amide, which then serves as the active catalyst in the main reaction cycle. acs.org

Another application is in understanding the degradation and capture of gases like carbon dioxide (CO2) and carbon disulfide (CS2) in acetate-based ionic liquids. ua.pt DFT calculations on a system composed of the solute and an acetate-cation ion pair have elucidated the reaction pathways. ua.ptnih.gov These studies predict the energies of reaction and the energy barriers for the processes, highlighting the central role of the acetate anion in the interatomic S-O exchanges that convert CS2 into OCS (carbonyl sulfide) and subsequently into CO2. ua.pt The analysis of these predicted "gas phase" pathways provides a foundational understanding of the chemical processes occurring in the bulk liquid. ua.pt

Computational methods also shed light on the reactivity of more complex systems, such as uranyl acetate anions in the gas phase. rsc.org Collision-induced dissociation (CID) experiments combined with DFT calculations have been used to map the potential energy surface for the reduction of carboxylate ligands. rsc.org The calculations can reproduce experimental observations, such as the preferential elimination of formaldehyde (B43269) over acetaldehyde, by modeling the transition state for an intra-complex hydride attack. rsc.org These models provide explicit energy values for intermediates and transition states along the reaction coordinate. libretexts.orgrsc.org

The accuracy of these computational investigations is highly dependent on the chosen theoretical level, including the functional and basis set. ua.ptacs.org Studies often employ dispersion-corrected density functionals and triple-ζ or quadruple-ζ basis sets to achieve predictive accuracy that can guide experimental identification of reactive intermediates. acs.org

Research Findings from Computational Studies

Detailed research has provided specific energetic data for reactions involving the acetate anion.

Isocyanate Cyclotrimerization: In the acetate-catalyzed trimerization of aliphatic isocyanates, a two-step mechanism was computationally investigated. The activation barriers for the two transition states in the gas phase were calculated to be significantly high, indicating a complex reaction landscape. researchgate.net

Uranyl Acetate Hydride Transfer: For the dissociation of the [UO2(H)(O2C-H)2]⁻ complex, the pathway involving a hydride attack on a formate (B1220265) ligand to eliminate formaldehyde was found to be significantly lower in energy than a simple dissociation reaction. rsc.org The transition state for this hydride attack lies below the energy of the initial reactants, indicating a facile process once the precursor ion is formed. rsc.org

Reactions in Ionic Liquids: DFT calculations on the reaction of CS2 with acetate anions in ionic liquids identified multi-step pathways. These calculations determined the activation energies for the conversion of CS2 to OCS and OCS to CO2, which were found to be governed by the acetate anion. ua.pt

Data from Computational Analyses

The following tables summarize representative energetic data obtained from DFT calculations on reaction pathways involving acetate anions.

| Reaction Step | Phase | Activation Barrier (kJ/mol) |

|---|---|---|

| Transition State 1 | Gas Phase | 94.7 |

| Transition State 2 | Gas Phase | 60.5 |

| Transition State 1 | ODCB (Solvent) | 87.0 |

| Transition State 2 | ODCB (Solvent) | 54.0 |

| Species/State | Description | Relative Energy (kJ/mol) |

|---|---|---|

| [UO₂(H)(O₂C-H)₂]⁻ | Reactant Complex | 0 |

| TS II→III | Transition state for hydride attack to form formaldehyde complex | -17 |

| [UO₂(O)(O₂C-H)]⁻ + CH₂O | Products after formaldehyde elimination | -120 |

Advanced Research Applications of Anionic Triacetate Ligands and Complexes in Chemical Systems

Catalysis in Advanced Organic Synthesis

The role of anionic triacetate ligands in catalysis is significant, particularly in the development of sophisticated catalytic systems for organic synthesis. These ligands can act as simple carboxylate anions or be part of larger, more complex molecular frameworks, influencing the reactivity and selectivity of metal catalysts.

The design of new catalytic systems often leverages the unique properties of acetate (B1210297) and triacetate ligands to control catalytic cycles. In homogeneous catalysis, anionic ligands such as acetate are crucial in palladium-catalyzed reactions like the Heck and cross-coupling reactions. uwindsor.ca It has been shown that tricoordinated anionic complexes, for instance, Pd(0)L₂(OAc)⁻, are the actual effective catalysts, rather than the neutral Pd(0)L₂ species often postulated. uwindsor.ca The presence of the acetate anion affects the kinetics of oxidative addition and the structure of the subsequent arylpalladium(II) intermediates. uwindsor.ca This understanding allows for the rational design of more efficient catalysts by controlling the anionic ligands present in the reaction mixture.

High-oxidation state main-group metal complexes with carboxylate ligands are also being explored as alternatives to traditional transition metals for C-H functionalization. osti.gov Density functional theory (DFT) calculations have been used to investigate the reactivity of d¹⁰s⁰ metal centers like In(III), Tl(III), Sn(IV), and Pb(IV) with acetate ligands. osti.gov These studies reveal that while the metal choice influences C-H activation barriers, the carboxylate ligand has a more significant quantitative impact, with stabilized carboxylate anions leading to lower activation barriers. osti.gov

In the realm of heterogeneous catalysis, triacetate-based polymers serve as supports for catalytic systems. For example, cellulose (B213188) triacetate (CTA) can be functionalized to create thermosets that may act as catalyst supports. rsc.org The development of catalysts based on the cis,cis-1,3,5-triaminocyclohexane (tach) framework also represents a key area of ligand design for creating well-defined, often tripodal, metal complexes for various catalytic applications. unh.eduwikipedia.org

Anionic triacetate metal complexes are instrumental in promoting selective oxidation and functionalization reactions, particularly C–H bond functionalization, which is a highly sought-after transformation in organic synthesis. The carboxylate ligand can play a direct role in the mechanism, often participating in the C-H activation step.

Ruthenium-catalyzed C-H bond functionalization has seen significant progress, with carboxylic acid ligands proving highly beneficial. mdpi.com The carboxylate-assisted C-H activation by ruthenium(II) catalysts is a well-studied area, enabling reactions like arylation, alkenylation, and annulation. mdpi.com For instance, in the arylation of 2-pyridyl aryl ketone, the addition of a carboxylic acid like p-CF₃C₆H₄CO₂H can enhance the selectivity for the mono-arylated product. mdpi.com

Palladium-catalyzed C-H functionalization also heavily relies on the role of acetate anions. nih.gov In many of these reactions, an acetate ligand is believed to participate in a concerted metalation-deprotonation (CMD) mechanism, where it acts as a proton shuttle, facilitating the cleavage of the C-H bond. nih.gov This has been applied to a wide range of substrates, although the intimate dialogue between the ligand and the substrate is crucial for success. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov While not always directly involving a triacetate ligand in the catalyst itself, these systems can be used to functionalize a variety of molecules, and the principles of ligand design, including the use of carboxylates in related thermal catalysis, inform the development of these new methods. nih.gov For example, the generation of carbon-centered radicals via single-electron transfer can lead to Minisci-type reactions with heteroarenes, a fundamental C-H functionalization process. nih.gov

Materials Science and Engineering of Triacetate-Derived Systems (focus on chemical properties and synthesis routes)